molecular formula C21H20ClNO2 B6043233 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B6043233
M. Wt: 353.8 g/mol
InChI Key: VESUYIKKSPJTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid, also known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain management, appetite regulation, and immune function.

Mechanism of Action

3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. The activation of these receptors by 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the modulation of various intracellular signaling pathways, leading to the observed physiological effects of 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid.
Biochemical and Physiological Effects:
3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects in various animal models. This compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid has also been shown to modulate the release of various cytokines and chemokines, which are involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid in lab experiments is its potent and selective agonist activity towards the cannabinoid receptors CB1 and CB2. This allows for the specific modulation of these receptors without affecting other signaling pathways. However, one of the limitations of using 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid. One of the main areas of interest is the development of more potent and selective agonists of the cannabinoid receptors, which may have better therapeutic potential than 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid. Another area of interest is the study of the long-term effects of 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid on the nervous system and other physiological processes, which may help to better understand the potential risks and benefits of using this compound in medical research. Finally, the development of new delivery methods for 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid may help to improve its bioavailability and reduce its potential toxicity.

Synthesis Methods

The synthesis of 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid involves several steps, starting from the reaction of 4-chlorobenzyl cyanide with phenylacetic acid to form 4-chlorobenzyl phenylacetate. This intermediate is then reacted with pyrrole in the presence of a Lewis acid catalyst to form the desired compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid has been extensively used in medical research to study the effects of cannabinoids on the nervous system, immune system, and other physiological processes. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as chronic pain, multiple sclerosis, and Alzheimer's disease. 3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid has also been used to study the role of cannabinoid receptors in the regulation of appetite, energy metabolism, and glucose homeostasis.

properties

IUPAC Name

3-[5-(4-chlorophenyl)-1-(2-phenylethyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c22-18-8-6-17(7-9-18)20-12-10-19(11-13-21(24)25)23(20)15-14-16-4-2-1-3-5-16/h1-10,12H,11,13-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESUYIKKSPJTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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